1-(5-Benzoyl-2-methylfuran-3-YL)ethanone
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Overview
Description
1-(5-Benzoyl-2-methylfuran-3-YL)ethanone is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a benzoyl group and a methyl group attached to the furan ring, making it a polysubstituted furan derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone can be achieved through several methods. One common approach involves the reaction of 3-phenylpropiolaldehyde with pentane-2,4-dione in the presence of acetic acid and copper bromide as a catalyst. The reaction is carried out in methanol at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzoyl-2-methylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives .
Scientific Research Applications
1-(5-Benzoyl-2-methylfuran-3-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(5-Benzoyl-2-methylfuran-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The benzoyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: A similar compound with a methyl group instead of a benzoyl group.
2-Acetyl-5-methylfuran: Another furan derivative with different substituents on the furan ring
Uniqueness
1-(5-Benzoyl-2-methylfuran-3-YL)ethanone is unique due to the presence of both benzoyl and methyl groups on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61667-75-2 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(5-benzoyl-2-methylfuran-3-yl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-9(15)12-8-13(17-10(12)2)14(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
PZLLQRADWGBBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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